molecular formula C17H16N4O2S B2895617 Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339014-25-4

Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No. B2895617
M. Wt: 340.4
InChI Key: UUBNPROXTMBEFU-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate” appears to be a complex organic molecule. It contains


Scientific Research Applications

Chemical Synthesis and Structural Analogues

Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate serves as a pivotal intermediate in the synthesis of complex chemical structures, including 6-azapteridines and oxazinotriazines. The compound undergoes various condensation reactions, showcasing its reactivity and utility in creating novel chemical entities with potential applications in material science and pharmaceutical chemistry (Wamhoff & Tzanova, 2003). Moreover, its involvement in the synthesis of derivatives through reactions with different arylidinemalononitrile derivatives indicates its adaptability in creating a wide array of chemical compounds, which could have implications in drug design and development (Mohamed, 2021).

Biological Activities

Compounds derived from Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate have shown promise in biological applications. For instance, hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from related chemical structures, were investigated for their antimicrobial, antilipase, and antiurease activities. Some of these molecules exhibited good to moderate antimicrobial activity against various microorganisms, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Başoğlu et al., 2013).

Mechanistic Insights and Selectivity

The chemical behavior and reactivity of Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, and its derivatives, have also been explored to gain insights into mechanistic pathways and selectivity in chemical reactions. For example, studies on cyclocondensation reactions involving similar compounds have provided valuable information on the selectivity switch between different chemical structures, which is crucial for designing targeted chemical syntheses (Dhameliya et al., 2017).

properties

IUPAC Name

ethyl 5-(benzylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-23-17(22)14-16(18-11-12-7-4-3-5-8-12)19-15(21-20-14)13-9-6-10-24-13/h3-10H,2,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBNPROXTMBEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(benzylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

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